Cas no 6343-69-7 (6-chloro-5-ethylpyrimidine-2,4-diamine)

6-chloro-5-ethylpyrimidine-2,4-diamine structure
6343-69-7 structure
Product Name:6-chloro-5-ethylpyrimidine-2,4-diamine
Numero CAS:6343-69-7
MF:C6H9ClN4
MW:172.61545920372
CID:1651819
PubChem ID:241846
Update Time:2025-04-21

6-chloro-5-ethylpyrimidine-2,4-diamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-chloro-5-ethylpyrimidine-2,4-diamine
    • Bubartal
    • sodium butabarbital
    • 5-Aethyl-6-chlor-pyrimidin-2,4-diyldiamin
    • Carrbutabarb
    • Asturidon
    • 5-ethyl-5-sec-butyl-barbituric acid , sodium-salt
    • 5-ethyl-6-chloro-pyrimidine-2,4-diyldiamine
    • butabarbital sodium
    • Butazem
    • Butased
    • Cambrised
    • Barbitab
    • Expansatol
    • Butibel
    • sodium 5-(sec-butyl)-5-ethylbarbiturate
    • Butasaron
    • 5-Aethyl-5-sec-butyl-barbitursaeure, Natrium-Salz
    • Bubartal; sodium butabarbital; 5-Aethyl-6-chlor-pyrimidin-2,4-diyldiamin; Carrbutabarb; Asturidon; 5-ethyl-5-sec-butyl-barbituric acid , sodium-salt; 5-ethyl-6-chloro-pyrimidine-2,4-diyldiamine; butabarbital sodium; Butazem; Butased; Cambrised; Barbitab; Expansatol; Butibel; sodium 5-(sec-butyl)-5-ethylbarbiturate; Butasaron; 5-Aethyl-5-sec-butyl-barbitursaeure, Natrium-Salz;
    • 6-Chloro-5-ethylpyrimidine-2,4(1H,3H)-diimine
    • NSC-49721
    • NSC49721
    • DTXSID30979614
    • 6343-69-7
    • Inchi: 1S/C6H9ClN4/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3,(H4,8,9,10,11)
    • Chiave InChI: UCDQDJHCMHTYQI-UHFFFAOYSA-N
    • Sorrisi: ClC1=C(C(N)=NC(N)=N1)CC

Proprietà calcolate

  • Massa esatta: 172.05177
  • Massa monoisotopica: 172.0515740g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 132
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 77.8Ų

Proprietà sperimentali

  • PSA: 77.82
  • LogP: 2.01920
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd